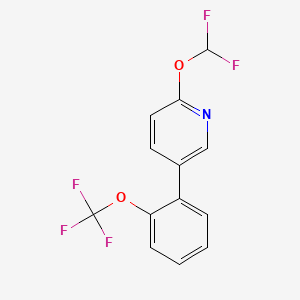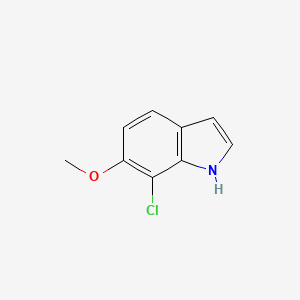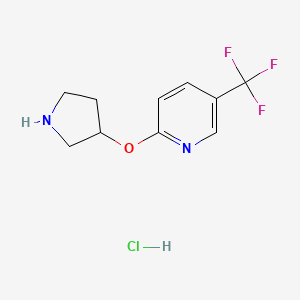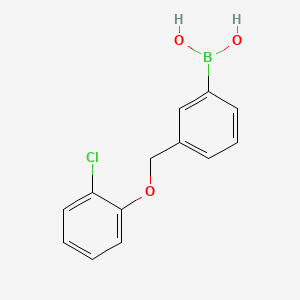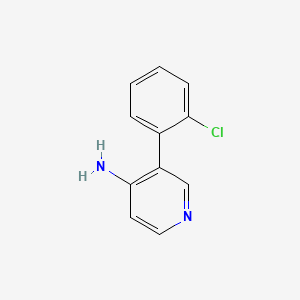![molecular formula C13H24N2O2 B572428 Exo-3-amino-9-boc-9-azabiciclo[3.3.1]nonano CAS No. 1363380-67-9](/img/structure/B572428.png)
Exo-3-amino-9-boc-9-azabiciclo[3.3.1]nonano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C13H24N2O2. It is a precursor in drug synthesis and serves as a key intermediate in the development of various drugs for central nervous system diseases, including Alzheimer’s disease and Parkinson’s disease.
Aplicaciones Científicas De Investigación
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Drug Development: It serves as a key intermediate in the synthesis of drugs for central nervous system diseases.
Biological Studies: The compound is used in studies related to neurotransmitter systems and neurological disorders.
Industrial Applications: It is used in the production of various pharmaceuticals and chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:
Protection of the amine group: The amine group is protected using a Boc protecting group to form tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Cyclization: The protected amine undergoes cyclization to form the azabicyclo[3.3.1]nonane structure.
Industrial Production Methods
Industrial production methods for exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These methods ensure high purity and quality of the compound, suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O and reducing agents like SmI2 . Reaction conditions vary depending on the desired product and include ambient temperature and specific solvents .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and other derivatives of the azabicyclo[3.3.1]nonane structure .
Mecanismo De Acción
The mechanism of action of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane involves its interaction with molecular targets in the central nervous system. The compound acts on specific pathways and receptors, modulating neurotransmitter activity and providing therapeutic effects for neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane include:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.
Indole-fused azabicyclo[3.3.1]nonane: A structural motif common in biologically significant natural products.
Uniqueness
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is unique due to its specific structure and its role as a precursor in the synthesis of drugs for central nervous system diseases. Its ability to undergo various chemical reactions and its applications in drug development make it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPNZWEHKIHOM-FGWVZKOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

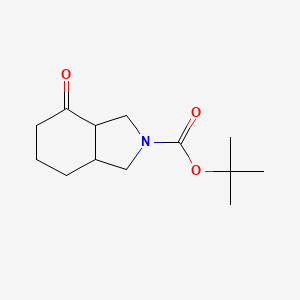
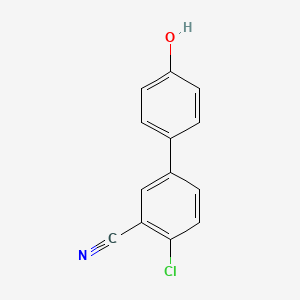

![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)
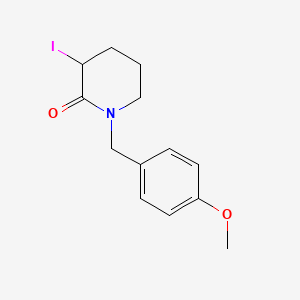
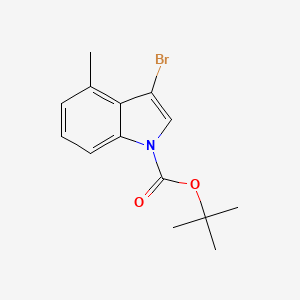
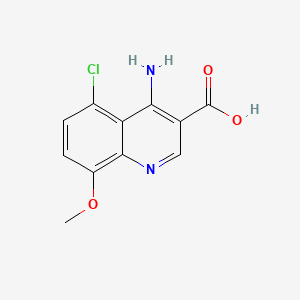
![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)
